molecular formula C15H22N2O4S B4814038 2-(4-ETHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-ETHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4814038
M. Wt: 326.4 g/mol
InChI Key: UVZDOBMNTFIRFP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a methylsulfonyl piperazine moiety

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone typically involves multiple steps, including the formation of the ethoxyphenyl group and the methylsulfonyl piperazine moiety. One common synthetic route involves the nucleophilic aromatic substitution reaction, where a suitable leaving group, such as methylsulfone, is activated by pyrimidine . The reaction conditions often include the use of diphenol and other reagents under controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

2-(4-Ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the leaving groups in the compound.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It serves as a precursor in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-14-6-4-13(5-7-14)12-15(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZDOBMNTFIRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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